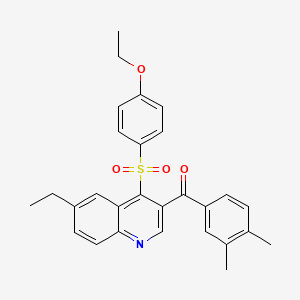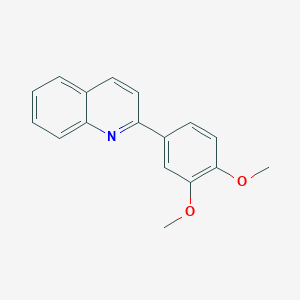
2-(3,4-Dimethoxyphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)quinoline is a chemical compound with the formula C17H15NO2 . It is a quinoline derivative and has been found in certain species such as Bombus terrestris .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A specific method for the synthesis of new isoquinoline derivatives involves intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine . The cyclization is carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride .Molecular Structure Analysis
The molecular structure of this compound is characterized by a net charge of 0, an average mass of 265.312, and a monoisotopic mass of 265.11028 .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known for their diverse chemical reactions. They can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its formula (C17H15NO2), net charge (0), average mass (265.312), and monoisotopic mass (265.11028) .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Advanced methods have been developed for synthesizing various quinoline derivatives, including those with dimethoxyphenyl groups. These techniques are crucial for producing compounds for further study and application (Phillips & Castle, 1980).
- Crystal Structure Analysis : Investigations into the crystal structures of quinoline derivatives provide insights into their molecular conformations, which is essential for understanding their chemical reactivity and potential applications (Sarveswari et al., 2012).
Biological and Pharmacological Applications
- Antimicrobial Activity : Certain quinoline derivatives exhibit considerable activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Gouhar et al., 2017).
- Anti-Inflammatory Properties : Some quinoline compounds have shown anti-inflammatory effects in animal models, indicating their potential use in treating diseases like arthritis (Baba et al., 1998).
Material Science and Engineering
- Electrochromic Properties : Quinoline derivatives have been studied for their electrochromic properties, which are important for applications in smart windows, displays, and other electronic devices (Xu et al., 2016).
- Corrosion Inhibition : Some derivatives have been evaluated as corrosion inhibitors, demonstrating their potential in protecting metals against corrosion, particularly in acidic environments (Benhiba et al., 2020).
Photophysical Applications
- Photochemical Reactions : Research has been conducted on the photochemical properties of quinoline derivatives, which could be relevant in developing photodynamic therapy and other light-based technologies (Uchacz et al., 2016).
Mechanism of Action
The mode of action of quinoline-based compounds often involves interaction with cellular targets such as enzymes or receptors, leading to changes in cellular processes . The biochemical pathways affected by quinoline compounds can be diverse, depending on the specific targets of the compound .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence the bioavailability and efficacy of quinoline compounds . Factors such as solubility, stability, and permeability can affect the absorption and distribution of these compounds in the body .
The molecular and cellular effects of quinoline compounds can include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis, among others . These effects can lead to the death of pathogenic organisms or reduction in inflammation .
Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of quinoline compounds . For example, certain quinoline compounds may be more stable and effective under acidic conditions .
Safety and Hazards
While specific safety and hazard information for 2-(3,4-Dimethoxyphenyl)quinoline was not found in the search results, it’s important to note that chemicals can be hazardous and should be handled with care. Always refer to the safety data sheet (SDS) for the specific chemical for detailed information .
Future Directions
The future directions for 2-(3,4-Dimethoxyphenyl)quinoline and similar compounds involve the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods . These compounds are known for their anticancer, antitubercular, antifungal, and antiviral activities, making them interesting targets for future research .
Biochemical Analysis
Biochemical Properties
It is known that quinolines interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been shown to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors . The specific metabolic pathways involving 2-(3,4-Dimethoxyphenyl)quinoline are yet to be identified.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-16-10-8-13(11-17(16)20-2)15-9-7-12-5-3-4-6-14(12)18-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBHMWSKJQZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
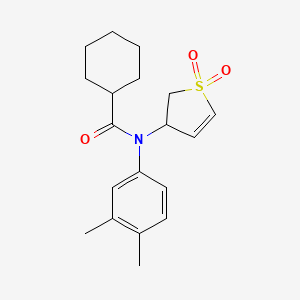
![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B2967263.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/no-structure.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2967268.png)
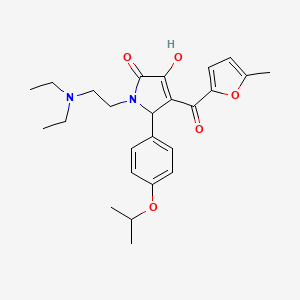
![4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B2967270.png)
![Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967272.png)
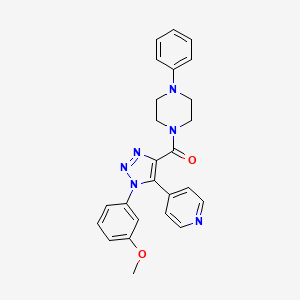
![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2967276.png)
![3-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)propanoic acid](/img/structure/B2967282.png)
![6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride](/img/structure/B2967283.png)
